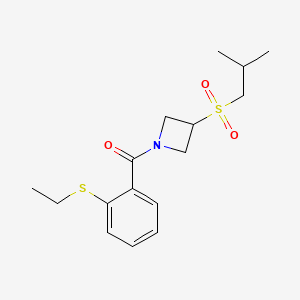

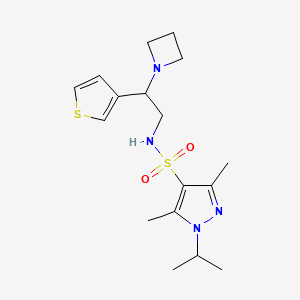

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

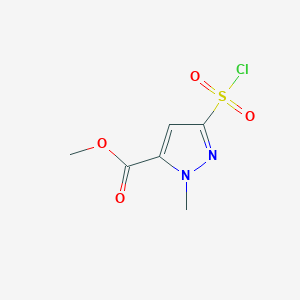

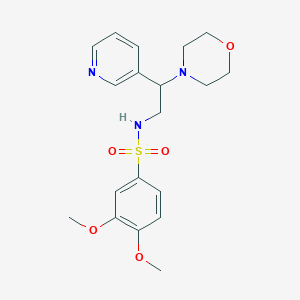

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger, which means that it can bind to NO and remove it from biological systems.

Aplicaciones Científicas De Investigación

Dopamine Agonist Properties

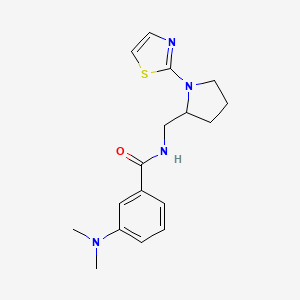

Research on homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has demonstrated their potential as dopamine agonists. For instance, certain derivatives were synthesized and examined for their ability to dilate the renal artery, indicative of dopamine-like activity. This suggests potential applications in designing drugs that target dopamine receptors, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia (Jacob et al., 1981).

Orexin Receptor Antagonism

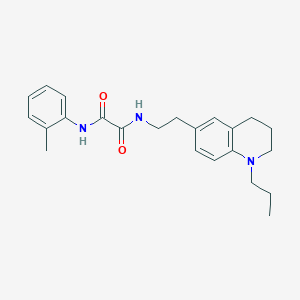

Orexins play a significant role in wakefulness and sleep regulation. Research on selective orexin receptor antagonists has revealed the differential impact of orexin-1 and orexin-2 receptors on sleep-wake modulation. Studies involving compounds targeting these receptors can contribute to the development of novel treatments for sleep disorders, highlighting another potential application area for tetrahydroquinoline derivatives (Dugovic et al., 2009).

Anticancer Activity

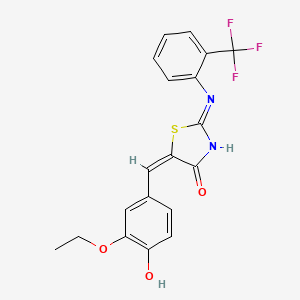

The synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown promise in anticancer research. These compounds were tested against various cancer cell lines, displaying moderate to high levels of antitumor activities. Such studies underscore the potential of tetrahydroquinoline derivatives in oncology, particularly in the search for new chemotherapeutic agents (Fang et al., 2016).

Antibiotic Properties

Investigations into the biological activities of Janibacter limosus cultures led to the identification of new natural products, including a tetrahydroquinoline derivative known as helquinoline. This compound demonstrated high activity against bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents (Asolkar et al., 2004).

Catalysis and Material Science

Tetrahydroquinoline derivatives have also been explored for their roles in catalysis, particularly in the N-arylation of imidazoles and benzimidazoles. This area of research has implications for material science and organic synthesis, indicating the versatility of tetrahydroquinoline compounds in facilitating chemical transformations (Altman et al., 2007).

Propiedades

IUPAC Name |

N'-(2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-3-14-26-15-6-8-19-16-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGTXAYJKVXIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)